molecular formula C13H9ClN2O2S B11724511 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one

2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B11724511
M. Wt: 292.74 g/mol
InChI Key: OYFQLMNATRTLFJ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a diazenyl group, a chlorophenyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of 4-chlorobenzenediazonium chloride with 3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the diazotization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)acetamide
  • 2,2-Bis(4-chlorophenyl)acetic acid
  • (2-Chlorophenyl)(4-chlorophenyl)methanone

Uniqueness

2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one is unique due to its combination of a diazenyl group, a chlorophenyl group, and a thiophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H

InChI Key

OYFQLMNATRTLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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